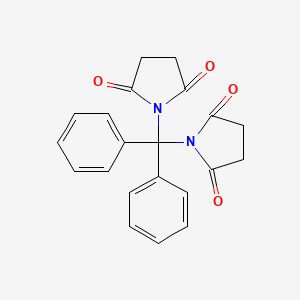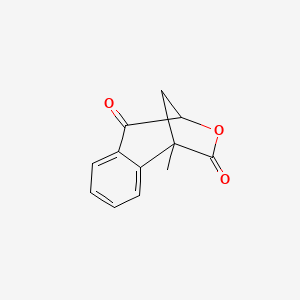
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is a synthetic ether lipid. It is structurally related to platelet-activating factors, which are known for their role in various biological processes, including inflammation and thrombosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis and further reactions yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to handle larger quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form different derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glycerol backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine has several scientific research applications:
Chemistry: Used as a model compound to study ether lipid chemistry.
Biology: Investigated for its role in cell membrane dynamics and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in inflammatory and cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid with similar biological activities.
1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Structurally similar but with a longer alkyl chain.
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine): Known for its antitumor properties
Uniqueness
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is unique due to the presence of the chlorine atom, which can be substituted to create various derivatives with distinct biological activities. This makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
130157-45-8 |
|---|---|
Molekularformel |
C24H52ClNO5P+ |
Molekulargewicht |
501.1 g/mol |
IUPAC-Name |
2-[[(2R)-1-chloro-3-hexadecoxypropan-2-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-23-24(22-25)31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m0/s1 |
InChI-Schlüssel |
ICOULMOAFATEPR-DEOSSOPVSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCl)OP(=O)(O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)OP(=O)(O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)



![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

